molecular formula C12H14N6O6 B4317791 2-({3-[(2-HYDROXYETHYL)AMINO]-6,7-DINITRO-2-QUINOXALINYL}AMINO)-1-ETHANOL

2-({3-[(2-HYDROXYETHYL)AMINO]-6,7-DINITRO-2-QUINOXALINYL}AMINO)-1-ETHANOL

Cat. No.: B4317791
M. Wt: 338.28 g/mol
InChI Key: IFQHQDDGQNRHTJ-UHFFFAOYSA-N
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Description

2,2’-[(6,7-dinitroquinoxaline-2,3-diyl)diimino]diethanol is a complex organic compound known for its unique chemical structure and properties It is a derivative of quinoxaline, characterized by the presence of nitro groups and diiminoethanol functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(6,7-dinitroquinoxaline-2,3-diyl)diimino]diethanol typically involves the nitration of quinoxaline derivatives followed by the introduction of diiminoethanol groups. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(6,7-dinitroquinoxaline-2,3-diyl)diimino]diethanol undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of dinitroquinoxaline derivatives.

    Reduction: Formation of diaminoquinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

2,2’-[(6,7-dinitroquinoxaline-2,3-diyl)diimino]diethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a receptor antagonist.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. It acts as a competitive antagonist at certain receptors, such as AMPA and kainate receptors, which are subfamilies of ionotropic glutamate receptors. This interaction can modulate neuronal activity and has implications for neurophysiological research.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dinitroquinoxaline-2,3-dione: Another quinoxaline derivative with similar nitro groups.

    6-Nitro,7-cyano-quinoxaline-2,3-dione: A compound with a cyano group instead of a second nitro group.

Uniqueness

2,2’-[(6,7-dinitroquinoxaline-2,3-diyl)diimino]diethanol is unique due to its diiminoethanol functionalities, which provide additional sites for chemical modification and potential interactions with biological targets. This makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-[[3-(2-hydroxyethylamino)-6,7-dinitroquinoxalin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O6/c19-3-1-13-11-12(14-2-4-20)16-8-6-10(18(23)24)9(17(21)22)5-7(8)15-11/h5-6,19-20H,1-4H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQHQDDGQNRHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)NCCO)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({3-[(2-HYDROXYETHYL)AMINO]-6,7-DINITRO-2-QUINOXALINYL}AMINO)-1-ETHANOL
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2-({3-[(2-HYDROXYETHYL)AMINO]-6,7-DINITRO-2-QUINOXALINYL}AMINO)-1-ETHANOL
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2-({3-[(2-HYDROXYETHYL)AMINO]-6,7-DINITRO-2-QUINOXALINYL}AMINO)-1-ETHANOL
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2-({3-[(2-HYDROXYETHYL)AMINO]-6,7-DINITRO-2-QUINOXALINYL}AMINO)-1-ETHANOL
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2-({3-[(2-HYDROXYETHYL)AMINO]-6,7-DINITRO-2-QUINOXALINYL}AMINO)-1-ETHANOL
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2-({3-[(2-HYDROXYETHYL)AMINO]-6,7-DINITRO-2-QUINOXALINYL}AMINO)-1-ETHANOL

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